

Antistaphylococcal Agent 1: A Technical Overview

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Compound of Interest

Compound Name: Antistaphylococcal agent 1

Cat. No.: B13924107

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Introduction

Antistaphylococcal agent 1 is a novel synthetic compound identified as a potential therapeutic agent against *Staphylococcus aureus*. It belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives. This document provides a technical summary of its chemical structure, proposed mechanism of action, and a generalized synthesis protocol based on available scientific literature.

Chemical Structure and Properties

Antistaphylococcal agent 1 is a complex heterocyclic molecule with the following key identifiers:

Property	Value
Molecular Formula	C ₂₂ H ₁₆ N ₆ O ₂
Molecular Weight	396.40 g/mol
CAS Number	2350182-68-0
Chemical Name	Not publicly available
SMILES	<chem>CC1=NN(C(C2=CC=NC=C2)=O)C3=C1C(C4=CN=C5=C4C=CC=C5)C(C#N)=C(N)O3</chem>

Image of the Chemical Structure:

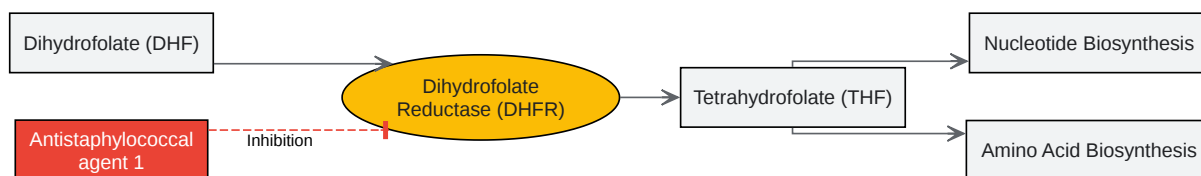
[An image of the chemical structure of **Antistaphylococcal agent 1** would be placed here if available]

Proposed Mechanism of Action

In silico studies suggest that **Antistaphylococcal agent 1** may exert its antibacterial effect by targeting dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[1][2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR disrupts these essential pathways, leading to the cessation of bacterial growth and replication.[3][4]

Signaling Pathway Diagram

The proposed mechanism of action, inhibition of the folate biosynthesis pathway, can be visualized as follows:



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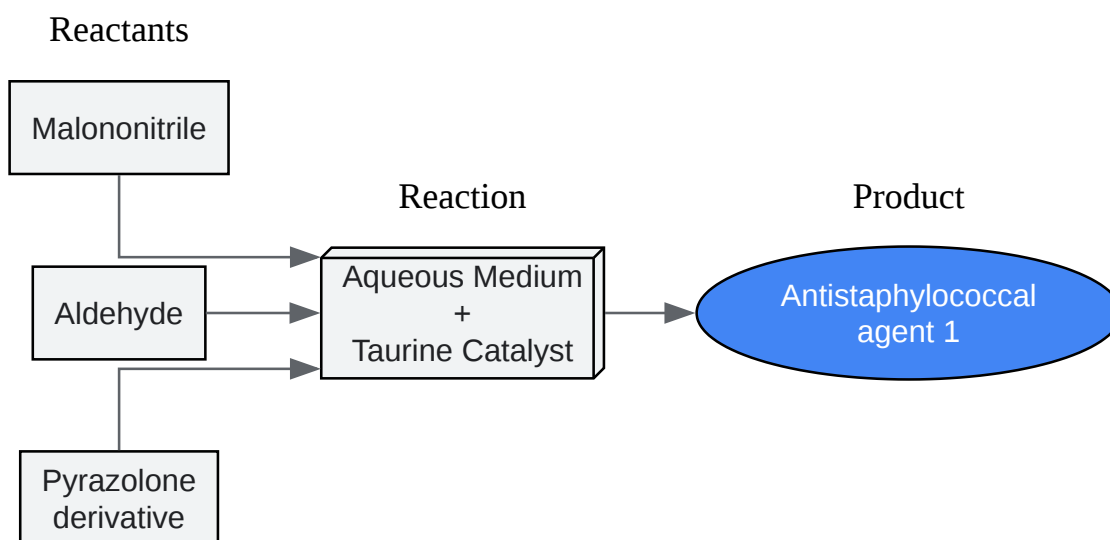
Caption: Proposed mechanism of action of **Antistaphylococcal agent 1**.

Synthesis

Antistaphylococcal agent 1 is synthesized via a taurine-catalyzed green multicomponent approach.^[5] This method involves the reaction of a pyrazolone derivative, an aldehyde, and malononitrile in an aqueous medium.

Experimental Workflow Diagram

The general workflow for the synthesis of the dihydropyrano[2,3-c]pyrazole core structure is outlined below:



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Caption: Generalized synthesis workflow for **Antistaphylococcal agent 1**.

Quantitative Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values and specific binding affinities for **Antistaphylococcal agent 1**, are not publicly available in the reviewed literature. Further studies are required to quantify its efficacy against various strains of *S. aureus*.

Experimental Protocols

The specific, detailed experimental protocols for the synthesis and biological evaluation of **Antistaphylococcal agent 1** are contained within the primary research article by Mali G, et al. in ACS Omega (2021, 6(45), 30734-30742).[5] Access to the full text of this publication is required to obtain these detailed methodologies.

Conclusion

Antistaphylococcal agent 1 represents a promising scaffold for the development of new antibacterial agents. Its novel dihydropyrano[2,3-c]pyrazole core and its potential to inhibit the essential bacterial enzyme DHFR make it a person of interest for further investigation. Future research should focus on obtaining quantitative data on its antibacterial activity and elucidating its precise mechanism of action to validate its potential as a clinical candidate.

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References

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- To cite this document: BenchChem. [Antistaphylococcal Agent 1: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

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